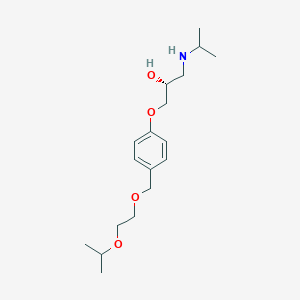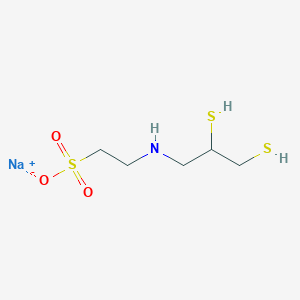
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine, also known as MPDP, is a chemical compound that has been studied for its potential applications in scientific research. MPDP belongs to the class of pyridine alkaloids, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine is not fully understood, but it is believed to involve the modulation of dopamine receptors and the regulation of neurotransmitter release. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been shown to bind to dopamine receptors with high affinity, particularly the D2 and D3 subtypes. This binding may enhance the activity of these receptors, leading to increased dopamine release and downstream effects on neuronal signaling.
Effets Biochimiques Et Physiologiques
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been shown to have various biochemical and physiological effects, particularly on the dopaminergic system. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been found to enhance the release of dopamine, as well as other neurotransmitters such as norepinephrine and serotonin. This may have implications for the treatment of neurological and psychiatric disorders, such as depression, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has several advantages for use in lab experiments. It has a high affinity for dopamine receptors and can be used to study the dopaminergic system. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has some limitations as well. Its mechanism of action is not fully understood, and it may have off-target effects on other neurotransmitter systems. Additionally, its effects may vary depending on the experimental conditions and the specific dopamine receptor subtype being studied.
Orientations Futures
There are several future directions for research on 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine. One area of interest is the development of new compounds based on the structure of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine, which may have improved selectivity and efficacy for dopamine receptors. Another area of interest is the study of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine in animal models of neurological and psychiatric disorders, to better understand its potential therapeutic applications. Additionally, further research is needed to fully elucidate the mechanism of action of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine involves the reaction of 2-acetylpyridine with methylamine and formaldehyde under basic conditions. This reaction produces 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine as a yellowish-brown solid with a melting point of 125-127°C. The purity of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine can be determined by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and pharmacology. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has also been found to enhance the release of dopamine and other neurotransmitters, which may have implications for the treatment of neurological and psychiatric disorders.
Propriétés
Numéro CAS |
109835-15-6 |
|---|---|
Nom du produit |
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine |
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H16N2/c1-12-8-5-10(6-9-12)11-4-3-7-13(11)2/h3-5,7H,6,8-9H2,1-2H3 |
Clé InChI |
YWYSUHMRUGHTHJ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=CN2C |
SMILES canonique |
CN1CCC(=CC1)C2=CC=CN2C |
Synonymes |
1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine 1,2,3,6-TMMP 1-methyl-4-(methylpyrrol-2-yl)-1,2,3,6-tetrahydropyridine TMMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



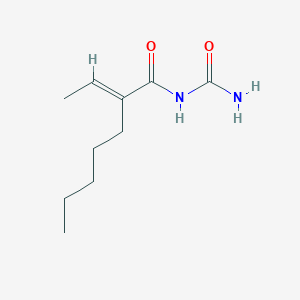

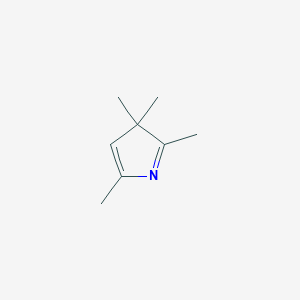
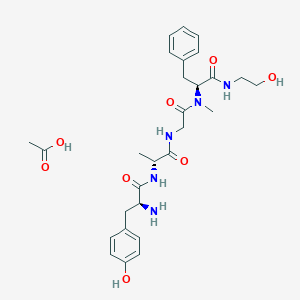
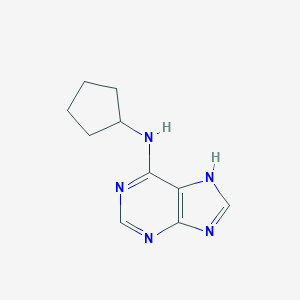
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
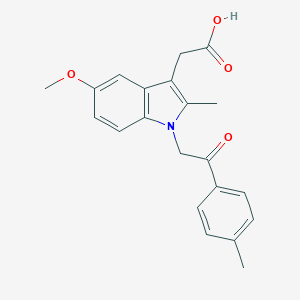
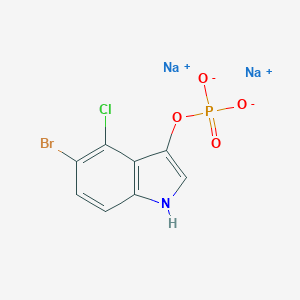
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
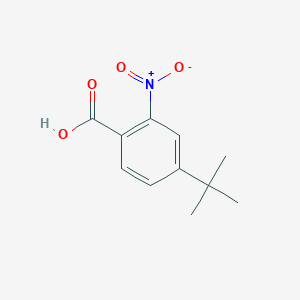
![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
